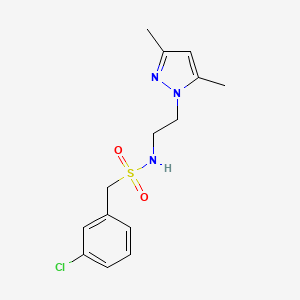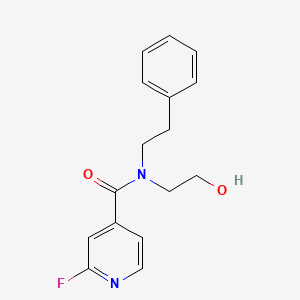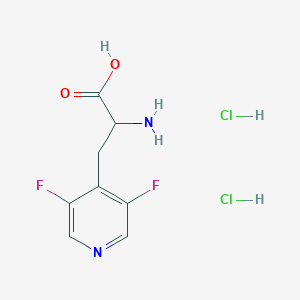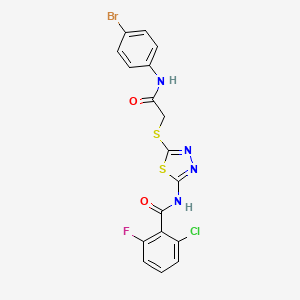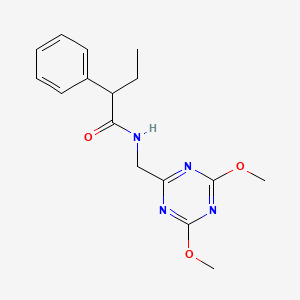
4-(2,4-dioxooxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dioxooxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been studied in detail to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has focused on synthesizing novel heterocyclic compounds for potential use as anti-inflammatory and analgesic agents. Such studies involve creating derivatives with varying substituents to investigate their biological activities, including COX inhibition and analgesic effects (Abu‐Hashem et al., 2020). This approach demonstrates the interest in developing new therapeutic agents from complex organic molecules.
Antimicrobial Applications : Derivatives of piperidine and related scaffolds have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have shown moderate to good activity against various microorganisms, highlighting the potential of such compounds in addressing antibiotic resistance and finding new antimicrobial agents (Bektaş et al., 2007).
Antibacterial Persisters : Some compounds have been identified to selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This represents a significant step towards overcoming the challenge of bacterial persistence, a major factor in antibiotic resistance (Kim et al., 2011).
Antituberculosis Activity : Thiazole-aminopiperidine hybrids have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promising activity in vitro. Such findings contribute to the ongoing search for new treatments against tuberculosis, a major global health issue (Jeankumar et al., 2013).
特性
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-2-24-14-6-4-3-5-13(14)18-16(22)19-9-7-12(8-10-19)20-15(21)11-25-17(20)23/h3-6,12H,2,7-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKRNEHBKWUTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxooxazolidin-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(oxolan-2-ylmethylcarbamothioyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2752281.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2752283.png)
![2-(4-{3-[(4-Chlorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2752284.png)
![5-{[4-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2752285.png)

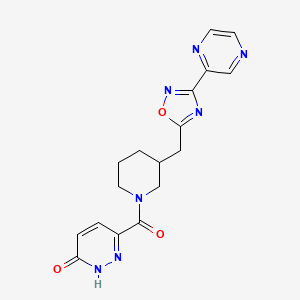
![2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B2752290.png)
